3-(1H-pyrrol-1-yl)pyridine hydrochloride

Description

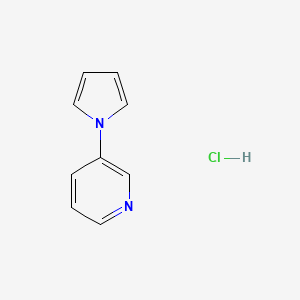

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyrrol-1-ylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c1-2-7-11(6-1)9-4-3-5-10-8-9;/h1-8H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXGHISNIOMWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Detailed Mechanistic Investigations of Pyrrole (B145914) Ring Formation

The construction of the pyrrole ring attached to the pyridine (B92270) group is most commonly achieved through reactions analogous to the Paal-Knorr or Clauson-Kaas syntheses. wikipedia.orgchem-station.com These methods involve the condensation of a primary amine, in this case, 3-aminopyridine (B143674), with a 1,4-dicarbonyl compound or a synthetic equivalent. researchgate.net

In a typical Paal-Knorr type synthesis, the mechanism is initiated by the nucleophilic attack of the primary amino group of 3-aminopyridine on one of the carbonyl carbons of a 1,4-dicarbonyl compound. uctm.edu Under acidic catalysis, this carbonyl group is protonated, enhancing its electrophilicity and facilitating the attack. This initial step results in the formation of a hemiaminal intermediate. wikipedia.orguctm.edu

Following the formation of the first C-N bond, the reaction proceeds via a second intramolecular nucleophilic attack. The nitrogen atom of the hemiaminal attacks the second carbonyl group, leading to a cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative. uctm.edu The subsequent steps involve a sequence of dehydrations. The elimination of two molecules of water from this cyclic intermediate results in the formation of the stable, aromatic pyrrole ring. wikipedia.org

Similarly, the Clauson-Kaas synthesis utilizes a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran (B146720). nih.govbeilstein-journals.org The mechanism commences with the acid-catalyzed hydrolysis and ring-opening of the tetrahydrofuran (B95107) derivative to generate a reactive dialdehyde (B1249045) intermediate. beilstein-journals.org The 3-aminopyridine then engages in a double condensation reaction with this intermediate, forming di-imine species that subsequently cyclize and aromatize to yield the N-pyridylpyrrole core. beilstein-journals.org

The elucidation of the precise reaction pathway has relied on the identification and characterization of key intermediate species. In the Paal-Knorr synthesis, extensive studies have been conducted to determine whether the crucial cyclization step occurs from a hemiaminal or an enamine intermediate. rgmcet.edu.innih.gov Kinetic studies and deuterium (B1214612) labeling experiments suggest that the cyclization of a hemiaminal is the rate-determining step, as opposed to a mechanism involving prior enamine formation. nih.govorganic-chemistry.org

In the Clauson-Kaas reaction, the key intermediates following the initial acid-catalyzed ring opening of 2,5-dimethoxytetrahydrofuran are carbocations and activated dialdehydes. beilstein-journals.orgbeilstein-journals.org The nucleophilic attack by the amine on these species leads to imine intermediates. beilstein-journals.org The subsequent intramolecular cyclization and dehydration steps proceed through charged iminium ions before the final aromatization yields the N-substituted pyrrole. beilstein-journals.orgnih.gov

| Reaction Type | Key Starting Materials | Proposed Key Intermediates | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl + 3-Aminopyridine | Hemiaminal, 2,5-Dihydroxytetrahydropyrrole | wikipedia.orguctm.edu |

| Clauson-Kaas Synthesis | 2,5-Dialkoxytetrahydrofuran + 3-Aminopyridine | Carbocation, Activated Dialdehyde, Imine/Iminium Ion | beilstein-journals.orgbeilstein-journals.org |

Mechanisms Governing Carbon-Heteroatom Bond Formation

The formation of the pivotal C-N bond between the pyridine ring and the pyrrole nitrogen is the defining step in the synthesis of 3-(1H-pyrrol-1-yl)pyridine. In the context of the Paal-Knorr and Clauson-Kaas reactions, this bond is formed through nucleophilic substitution pathways. numberanalytics.comnumberanalytics.com The nitrogen atom of 3-aminopyridine acts as the nucleophile, attacking the electrophilic carbon atoms of the 1,4-dicarbonyl compound or its equivalent. uctm.edubeilstein-journals.org

Alternative modern synthetic strategies, such as the Buchwald-Hartwig amination, also achieve C-N bond formation, but through a different mechanistic paradigm involving transition metal catalysis. researchgate.net In such a cross-coupling reaction, the mechanism would involve oxidative addition of a halopyridine to a palladium(0) complex, followed by coordination of the pyrrolide anion and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. numberanalytics.com While a different approach, it underscores the fundamental importance of C-N bond-forming reactions in accessing this class of compounds. researchgate.net

Influence of Reaction Environment on Product Distribution and Selectivity

The reaction environment exerts a significant influence on the efficiency and selectivity of pyrrole formation. In the Paal-Knorr synthesis, the pH of the reaction medium is a critical parameter. The reaction is typically conducted under weakly acidic conditions, as acid catalysis is necessary to activate the carbonyl groups. organic-chemistry.org However, strongly acidic conditions (pH < 3) can favor a competing reaction pathway that leads to the formation of furan (B31954) derivatives as the major byproduct. organic-chemistry.org

The choice of catalyst and solvent also plays a crucial role. While classic Clauson-Kaas reactions often use acetic acid, various modifications employ other Brønsted acids, Lewis acids, or metal catalysts to improve yields and reaction times. nih.govbeilstein-journals.org The development of greener synthetic protocols has led to the use of more environmentally benign solvents, such as water or deep eutectic solvents, which can also influence the reaction mechanism and efficiency. nih.gov For instance, certain catalysts may play a dual role, acting as both an acid and a phase-transfer agent in aqueous media to facilitate the reaction between reactants of different polarities. nih.gov

| Reaction Parameter | Influence on Reaction | Typical Outcome/Observation | Reference |

|---|---|---|---|

| pH / Acidity | Controls carbonyl activation vs. side reactions | Weakly acidic conditions favor pyrrole formation; strong acidity can yield furan byproducts. | organic-chemistry.org |

| Catalyst Type | Affects reaction rate and efficiency | Transition from conventional acids to metal or nano-organocatalysts can offer milder conditions and higher yields. | nih.govbeilstein-journals.org |

| Solvent | Influences reactant solubility and catalyst activity | Use of green solvents like water or deep eutectic solvents is possible with appropriate catalysts. | nih.gov |

Theoretical Contributions to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for deepening the mechanistic understanding of N-arylpyrrole synthesis. researchgate.net Theoretical calculations allow for the mapping of reaction energy profiles, the characterization of transition state structures, and the evaluation of the relative stabilities of proposed intermediates. bohrium.comnih.gov

For instance, DFT studies have been employed to investigate the Paal-Knorr mechanism, providing theoretical support for the pathway involving the cyclization of the hemiaminal intermediate being more energetically favorable than pathways involving enamine cyclization. rgmcet.edu.in In the context of forming axially chiral arylpyrroles, computational models have been crucial in elucidating the origins of atroposelectivity, pinpointing the specific non-covalent interactions in the transition state that control the stereochemical outcome. nih.govnih.gov These theoretical insights not only corroborate experimental findings but also provide a predictive framework for designing new catalysts and reaction conditions to achieve desired outcomes with high selectivity. bohrium.com

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis for Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(1H-pyrrol-1-yl)pyridine hydrochloride, the ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyridinium (B92312) and pyrrole (B145914) rings.

Upon protonation of the pyridine (B92270) nitrogen, a significant downfield shift of the pyridine proton signals is expected due to the increased positive charge and resulting deshielding effect. The hydrochloric acid salt of pyridine itself shows signals for the α-protons (adjacent to nitrogen) at approximately 8.8 ppm, the γ-proton at around 8.5 ppm, and the β-protons at about 8.0 ppm. A similar trend would be predicted for the pyridinium moiety in the target compound.

The pyrrole ring protons are expected to show two distinct signals. The protons at the 2- and 5-positions (α to the nitrogen) are chemically equivalent and should appear as one signal, while the protons at the 3- and 4-positions (β to the nitrogen) would give a second signal. In unsubstituted pyrrole, these protons typically resonate around 6.7 ppm and 6.1 ppm, respectively. The attachment to the pyridinium ring will likely influence these chemical shifts.

A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of related structures. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.0 | s | - | H-2 (Pyridinium) |

| ~8.8 | d | ~5.0 | H-6 (Pyridinium) |

| ~8.5 | d | ~8.0 | H-4 (Pyridinium) |

| ~7.8 | dd | ~8.0, 5.0 | H-5 (Pyridinium) |

| ~7.2 | t | ~2.2 | H-2', H-5' (Pyrrole) |

| ~6.4 | t | ~2.2 | H-3', H-4' (Pyrrole) |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Carbon Nuclear Magnetic Resonance (¹³C NMR) Data Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Similar to ¹H NMR, the carbon signals of the pyridinium ring are expected to be shifted downfield upon protonation. For pyridine hydrochloride, the α-carbons typically appear around 148 ppm, the γ-carbon around 145 ppm, and the β-carbons around 127 ppm. The carbons of the pyrrole ring are expected around 120 ppm (α-carbons) and 110 ppm (β-carbons). The carbon atom of the pyridine ring attached to the pyrrole nitrogen (C-3) will have its chemical shift influenced by the electron-withdrawing nature of the pyrrole ring.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~148 | C-2, C-6 (Pyridinium) |

| ~145 | C-4 (Pyridinium) |

| ~138 | C-3 (Pyridinium) |

| ~127 | C-5 (Pyridinium) |

| ~122 | C-2', C-5' (Pyrrole) |

| ~112 | C-3', C-4' (Pyrrole) |

Advanced NMR Experiments for Complex Structure Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify adjacent protons within the same spin system (i.e., the pyridinium and pyrrole rings).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the pyridinium and pyrrole rings through the C-N bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to confirm the three-dimensional structure of the molecule.

These advanced techniques, used in concert, would provide irrefutable evidence for the proposed structure of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations of both the pyridinium and pyrrole rings. The formation of the hydrochloride salt will introduce a broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H stretch of a pyridinium ion.

The C=C and C=N stretching vibrations of the aromatic rings will appear in the 1400-1650 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations will be observed in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. A comparison with the FT-IR spectrum of pyridine hydrochloride would aid in the assignment of the pyridinium ring vibrations. The NIST WebBook provides a reference spectrum for pyridine hydrochloride which can be used for this purpose.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Moiety |

| 3100-3000 | Aromatic C-H Stretching | Pyridinium, Pyrrole |

| 2500-3000 (broad) | N-H Stretching | Pyridinium ion |

| 1650-1400 | Aromatic C=C and C=N Stretching | Pyridinium, Pyrrole |

| Below 1500 | C-H In-plane and Out-of-plane Bending | Pyridinium, Pyrrole |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show the molecular ion peak for the free base, 3-(1H-pyrrol-1-yl)pyridine, as the hydrochloride salt would likely dissociate in the ion source. The predicted monoisotopic mass of the free base (C₉H₈N₂) is 144.0687 Da. uni.lu The detection of a protonated molecular ion ([M+H]⁺) at m/z 145.0760 would confirm the molecular weight of the free base. uni.lu

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide additional structural information. Common fragmentation pathways for N-aryl pyrroles could involve cleavage of the bond between the two rings, as well as fragmentation of the individual rings. Analysis of these fragment ions would further corroborate the proposed structure.

Table 4: Predicted Mass Spectrometry Data for the Free Base of this compound

| Ion | Predicted m/z |

| [M]⁺ | 144.0682 |

| [M+H]⁺ | 145.0760 |

| [M+Na]⁺ | 167.0580 |

Data predicted for 3-(1H-pyrrol-1-yl)pyridine. uni.lu

Electronic Absorption Spectroscopy for Electronic Structure Analysis

Electronic absorption spectroscopy, particularly UV-Visible spectroscopy, is a valuable tool for investigating the electronic structure of a molecule. It provides information about the electronic transitions that occur when a molecule absorbs light.

The chromophore of this compound, which is the part of the molecule responsible for its absorption of light, consists of the interconnected pyrrole and pyridine ring systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

While a specific spectrum for this compound is not widely published, data from the closely related isomer, 4-(pyrrol-1-yl)pyridine, can provide insight. The UV-visible spectrum of 4-(pyrrol-1-yl)pyridine exhibits a band maximum (λmax) at 463 nm, with a molar absorptivity (ε) of 110 M⁻¹cm⁻¹. acs.org This absorption is characteristic of the conjugated π-system extending across both aromatic rings. The position and intensity of these absorption bands can be influenced by the solvent polarity and the protonation state of the pyridine ring. For the hydrochloride salt, the protonation of the pyridine nitrogen may lead to shifts in the absorption maxima compared to the free base.

Interactive Data Table: UV-Vis Data for a Related Isomer

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| 4-(1H-pyrrol-1-yl)pyridine | 463 | 110 | Water |

Purity and Reaction Progress Monitoring Methodologies

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-layer chromatography and column chromatography are two of the most common methods employed for these purposes.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to separate components of a mixture. analyticaltoxicology.com It is frequently used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also a primary tool for determining the purity of the final product.

In a typical TLC analysis of this compound, a small amount of the compound is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.

The position of the compound on the developed TLC plate is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the structure of the compound. For pyrrole-pyridine derivatives, a common mobile phase is a mixture of ethyl acetate (B1210297) and hexanes. Visualization of the spots is typically achieved under UV light.

Column chromatography is a preparative technique used to purify chemical compounds from mixtures. nih.gov It operates on the same principles as TLC but on a larger scale. The mixture is loaded onto the top of a column packed with a stationary phase, such as silica gel. A solvent or a gradient of solvents (the mobile phase) is then passed through the column.

For the purification of 3-(1H-pyrrol-1-yl)pyridine, a common method involves using a silica gel column with a gradient of ethyl acetate in hexanes as the eluent. rsc.org The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. Fractions are collected as the solvent exits the column, and those containing the pure product, as determined by TLC analysis, are combined and the solvent is evaporated to yield the purified compound.

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic characteristics of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(1H-pyrrol-1-yl)pyridine, DFT calculations can predict its optimized geometry, including bond lengths and angles. Such calculations have been performed on various substituted pyridines to understand their nucleophilicity and reactivity. ias.ac.in For instance, in a study of 3-substituted pyridines, DFT at the B3LYP/6-311G+(d,p) level of theory was used to calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's electronic behavior. ias.ac.in The hydrochloride salt form would involve protonation of the pyridine nitrogen, which significantly alters the electronic distribution and reactivity, a factor that can be accurately modeled using DFT.

| Parameter | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | An indicator of chemical reactivity | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the molecule's overall polarity | 1.5 to 3.0 D |

The bond linking the pyrrole and pyridine rings in 3-(1H-pyrrol-1-yl)pyridine allows for rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space and the energy barriers between different conformations.

For molecules with linked aromatic rings, the most stable conformation is often a non-planar arrangement due to steric hindrance between hydrogen atoms on the adjacent rings. Computational studies on molecules like N-(fluorophenyl)pyridinecarboxamides have shown that the conformations observed in the solid state can differ from the lowest energy conformations calculated for isolated molecules in the gas phase, highlighting the role of intermolecular interactions in crystals. researchgate.net A variable temperature NMR study of 3.3pyridinophane, a constrained pyridine-containing system, also revealed insights into the relative stability of different conformers. nii.ac.jp For 3-(1H-pyrrol-1-yl)pyridine, theoretical calculations would map the potential energy surface as a function of the dihedral angle between the two rings to identify the global minimum energy conformation and the rotational energy barriers.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

For this compound, the protonation of the pyridine nitrogen would create a significant region of positive electrostatic potential. The MEP surface would be useful in visualizing how this positive charge is distributed across the entire molecule and how it influences the reactivity of both the pyridine and pyrrole rings.

Thermodynamic Property Calculations

Computational chemistry can also be used to predict the thermodynamic properties of molecules, such as their enthalpy of formation.

The enthalpy of formation (ΔHf°) is a key thermodynamic parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Computational methods can provide estimates of these values. For example, a study on 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid detailed the experimental determination and calculation of its thermodynamic properties, including enthalpy of combustion and formation. growingscience.com Similar computational protocols could be applied to 3-(1H-pyrrol-1-yl)pyridine and its hydrochloride salt.

Other thermodynamic parameters that can be calculated include entropy and Gibbs free energy, which are essential for understanding the spontaneity of reactions and the position of chemical equilibria. Theoretical calculations of pKa values for substituted pyridines have been performed by considering the Gibbs free energies of the protonated and deprotonated forms in solution. mdpi.comresearchgate.net

Table 2: Calculated Thermodynamic Properties for a Related Pyridine Derivative (Note: Data is for 3-substituted pyridines in general and not specific to the title compound.)

| Thermodynamic Property | Description |

| ΔGf(wa) | Weighted average of the free energies of formation for conformers/tautomers in aqueous solution. mdpi.com |

| pKa | Calculated acid dissociation constant, indicating the basicity of the pyridine nitrogen. mdpi.com |

Molecular Modeling for Ligand-Target Interaction Prediction

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

Pyrrolopyridine derivatives have been the subject of numerous molecular docking studies to investigate their potential as therapeutic agents. For example, docking studies of functionalized pyrrolo[3,4-b]pyridine derivatives have been used to understand their interaction with DNA. researchgate.net Similarly, new series of pyrrolo[2,3-d]pyrimidine derivatives have been docked into the active sites of EGFR and CDK2 kinases to predict their binding affinities and modes of interaction. nih.gov

For this compound, molecular docking could be employed to predict its binding to various biological targets. The docking process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring the resulting poses based on a scoring function that estimates the binding affinity. The results of such studies can guide the design of new derivatives with improved binding characteristics.

Computational and Theoretical Chemistry Insights

Docking Methodologies (General Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. drugdesign.orgresearchgate.net This method is a cornerstone in the field of structure-based drug design, aiming to forecast the binding mode and affinity of a small molecule ligand, such as 3-(1H-pyrrol-1-yl)pyridine hydrochloride, to the active site of a target macromolecule, typically a protein or nucleic acid. iaanalysis.comcomputabio.com The fundamental principle of molecular docking lies in the concept of molecular recognition, where the ligand and receptor must exhibit complementary properties in terms of their geometry, electrostatics, hydrogen bonding capabilities, and hydrophobic interactions to form a stable complex. iaanalysis.com

The process of molecular docking can be broadly categorized into two main stages: sampling and scoring. nih.gov

Sampling: This stage involves the generation of a large number of possible conformations and orientations of the ligand within the binding site of the receptor. computabio.comnih.gov This exploration of the conformational space is crucial for identifying the most favorable binding pose. Various search algorithms are employed to perform this task, each with its own advantages and limitations. These algorithms can range from systematic searches, which are exhaustive but computationally expensive, to stochastic methods like Monte Carlo and genetic algorithms, which explore the conformational space more randomly and efficiently.

Scoring: Once a set of potential binding poses is generated, a scoring function is used to evaluate the fitness of each pose and rank them accordingly. nih.gov The scoring function is a mathematical model that estimates the binding free energy of the ligand-receptor complex. A lower score generally indicates a more favorable binding interaction. Scoring functions can be classified into three main types:

Force-Field Based: These functions calculate the binding energy based on classical mechanics principles, considering terms for van der Waals interactions, electrostatic interactions, and bond torsions.

Empirical: These are regression-based functions that use coefficients derived from experimental binding data of a set of known ligand-receptor complexes.

Knowledge-Based: These functions are derived from statistical analysis of solved 3D structures of protein-ligand complexes and use potentials of mean force to estimate binding affinity.

Several models have been developed to account for the flexibility of the ligand and receptor during the docking process: computabio.com

Rigid Docking: This is the simplest approach where both the ligand and the receptor are treated as rigid bodies. This model is computationally fast but may not accurately represent the dynamic nature of molecular interactions. computabio.com

Flexible Ligand Docking: In this more common approach, the ligand is treated as flexible, allowing its rotatable bonds to change conformation, while the receptor is kept rigid. This provides a more realistic representation of the binding process.

Flexible Docking (Induced Fit): This model accounts for the flexibility of both the ligand and the receptor side chains within the binding pocket. computabio.com This "induced-fit" model often provides the most accurate prediction of the binding mode, as it reflects the conformational changes that can occur upon ligand binding. computabio.com

The outcomes of molecular docking studies provide valuable insights into the binding mechanism at an atomic level. nih.gov They can help identify key amino acid residues involved in the interaction, predict the binding affinity of a compound, and guide the rational design of new molecules with improved potency and selectivity. For instance, docking studies on various pyridine (B92270) derivatives have been instrumental in understanding their inhibitory activities against specific enzymes by revealing their binding modes within the active site. nih.govjournaljpri.comnih.govmdpi.com

Below is a summary of the key aspects of molecular docking methodologies:

| Aspect | Description |

| Objective | Predict the binding orientation and affinity of a ligand to a receptor. |

| Key Principles | Geometric and energetic complementarity between ligand and receptor. |

| Main Stages | 1. Sampling: Generating ligand conformations. 2. Scoring: Evaluating and ranking the generated poses. |

| Docking Models | Rigid, Flexible Ligand, and Induced Fit. |

| Applications | Structure-based drug design, virtual screening, lead optimization. |

Supramolecular Chemistry and Molecular Aggregation Phenomena

Exploration of Noncovalent Interactions in Pyrrole-Pyridine Assemblies

Noncovalent interactions are the cornerstone of supramolecular chemistry, governing the self-assembly of molecules into well-defined aggregates. rsc.org In assemblies involving pyrrole (B145914) and pyridine (B92270) moieties, particularly in the hydrochloride form, a sophisticated interplay of hydrogen bonding, π-stacking, and anion–π interactions is observed. These forces, though individually weak, collectively determine the structure, stability, and function of the supramolecular systems. nih.gov

Hydrogen bonding is a critical directional interaction in the assembly of pyrrole-pyridine systems. The 3-(1H-pyrrol-1-yl)pyridine hydrochloride molecule contains several sites capable of participating in hydrogen bonds. The protonated pyridinium (B92312) nitrogen (N⁺-H) is a strong hydrogen bond donor. The pyrrole N-H group also serves as a hydrogen bond donor. mdpi.com The chloride anion (Cl⁻) present in the hydrochloride salt is an effective hydrogen bond acceptor.

This combination allows for the formation of extensive hydrogen-bonding networks. For instance, the pyridinium N⁺-H can form a strong hydrogen bond with the chloride anion. Similarly, the pyrrole N-H can interact with another chloride anion or the nitrogen atom of a neutral pyridine ring in a different molecule. Computational studies on related systems, such as 2-(2′-pyridyl)pyrrole, show that intermolecular hydrogen bonds within cyclic dimers can be significantly strengthened under pressure, indicating their robustness. mdpi.com In crystalline structures of similar heterocyclic compounds, hydrogen bonds are known to direct the formation of specific motifs like chains and dimers. nih.govmdpi.com The interplay between these donor and acceptor sites can lead to complex, three-dimensional architectures. nih.gov

Aromatic π-stacking is another crucial noncovalent interaction that contributes to the stabilization of supramolecular structures formed by planar, conjugated systems like 3-(1H-pyrrol-1-yl)pyridine. researchgate.net This interaction involves the face-to-face or offset arrangement of the aromatic pyrrole and pyridine rings. Studies on the closely related compound, 4-(pyrrol-1-yl)pyridine, have shown its ability to form π-stacked aggregates in aqueous solutions. nih.govmdpi.com

The geometry and strength of π-stacking interactions can be influenced by substituents and the electronic nature of the rings. nih.gov In the case of this compound, the pyridinium ring is electron-deficient, which can enhance its interaction with the more electron-rich pyrrole ring of an adjacent molecule. youtube.com Theoretical calculations on pyrrole dimers have determined a minimum interaction energy of -5.38 kcal/mol, which is more significant than that found in benzene-benzene or even pyridine-pyridine systems, highlighting the strong tendency of pyrrole rings to engage in stacking. researchgate.net These interactions often lead to the formation of one-dimensional columns or ladder-like chains in the solid state. researchgate.net

| Interaction Type | Participating Moieties | Typical Energy (kcal/mol) | Resulting Structure |

| π-π Stacking | Pyridine-Pyridine, Pyrrole-Pyrrole, Pyridine-Pyrrole | 1-5 | Columnar stacks, Dimers |

| Hydrogen Bonding | N⁺-H···Cl⁻, N-H···Cl⁻, N-H···N | 3-10 | Chains, Dimers, Sheets |

| Anion-π Interaction | Cl⁻···Pyridinium ring | 2-7 | Anion-bridged assemblies |

This table provides generalized data for interactions in similar heterocyclic systems.

Anion–π interactions are noncovalent forces between an anion and the face of an electron-deficient (π-acidic) aromatic ring. researchgate.net The protonation of the pyridine ring in this compound makes it significantly electron-deficient, creating a favorable electrostatic potential for interaction with the chloride counter-ion. nih.gov

Design of Supramolecular Architectures

The design of specific supramolecular architectures relies on the predictable and controlled use of noncovalent interactions. By strategically employing the hydrogen bonding, π-stacking, and anion-π interactions inherent to this compound, it is possible to engineer materials with desired topologies and functions. nih.govresearchgate.net

The formation of different structural motifs, such as grids, ladders, or helices, can be programmed by modifying the molecular building blocks or controlling the assembly conditions. nih.govmdpi.com For instance, the balance between hydrogen bonding and π-stacking can be tuned to favor the formation of either one-dimensional chains or two-dimensional sheets. The anion-π interaction provides an additional control element; its strength and directionality can guide the assembly of charged components into specific arrangements. nih.gov The result is a hierarchical assembly process where primary interactions lead to simple dimers or chains, which then organize into more complex three-dimensional structures. researchgate.net

Methodologies for Characterizing Molecular Aggregates

The characterization of molecular aggregates in solution is essential to understanding their size, shape, and stability. Various techniques are employed to probe these supramolecular structures, with light scattering methods being particularly powerful for analyzing species in their native solution environment.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique widely used to determine the size distribution of small particles and aggregates in solution. nih.gov The method works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations.

In the study of pyrrole-pyridine systems, DLS has been instrumental in confirming and quantifying molecular aggregation. For instance, DLS studies on aqueous solutions of 4-(pyrrol-1-yl)pyridine and its derivatives revealed the formation of aggregates with sizes ranging from approximately 140 to 360 nm. nih.gov Similarly, pyrrole-imidazole polyamides, which share structural similarities, were found to form particles in the 50-500 nm range under biologically relevant conditions, as characterized by DLS. researchgate.net This technique provides crucial insights into the propensity of these molecules to self-assemble in solution, a key aspect of their supramolecular behavior. nih.gov

| Compound | Concentration (M) | Solvent | Aggregate Size (nm) | Reference |

| 4-(pyrrol-1-yl)pyridine | Range of concentrations | Water | 142 - 363 | nih.gov |

| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | Range of concentrations | Water | Smaller than parent compound | nih.gov |

| Pyrrole-imidazole polyamides | Biologically relevant conditions | Aqueous Buffer | 50 - 500 | researchgate.net |

This table presents DLS data for compounds analogous to 3-(1H-pyrrol-1-yl)pyridine to illustrate typical aggregate sizes.

Tyndall Effect Investigations

The Tyndall effect is a simple yet powerful method for detecting the presence of colloidal-sized particles in a solution, which can be indicative of molecular aggregation. When a beam of light is passed through a true solution, it is not visible from the side. However, if particles of sufficient size are present, they will scatter the light, making the path of the beam visible. This phenomenon is a hallmark of colloidal dispersions and can be used to qualitatively assess the extent of aggregation of this compound in various solvents and at different concentrations.

In analogous systems, such as 4-(pyrrol-1-yl)pyridine and its derivatives, the Tyndall effect has been employed to visually confirm the formation of supramolecular aggregates in aqueous solutions. mdpi.comresearchgate.net For this compound, a similar investigation would involve preparing solutions at a range of concentrations. A visible scattering of a laser beam passed through the solution would indicate that the individual molecules are assembling into larger aggregates. The intensity of the scattered light can provide a qualitative measure of the degree of aggregation, with more pronounced scattering suggesting the formation of larger or more numerous aggregates. Such studies are crucial for understanding the conditions that promote the self-assembly of this compound.

NMR Spectroscopy for Aggregation Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for studying molecular aggregation in solution at a detailed molecular level. Changes in the chemical environment of atomic nuclei upon aggregation lead to discernible changes in the NMR spectrum, such as shifts in resonance frequencies, broadening of signals, and changes in relaxation times.

For compounds like 4-(pyrrol-1-yl)pyridine, which is structurally similar to the 3-substituted isomer, concentration-dependent ¹H NMR studies have been instrumental in elucidating aggregation behavior. mdpi.comnih.gov As the concentration of the compound in a non-polar solvent like CDCl₃ is increased, specific changes in the proton signals are observed. Typically, protons involved in or near the sites of intermolecular interaction will show the most significant changes.

In the case of this compound, it is anticipated that increasing the concentration would lead to upfield or downfield shifts of the pyridine and pyrrole proton signals, consistent with π-stacking interactions. The specific pattern of these shifts can provide insights into the geometry of the molecular aggregates. For instance, a general broadening of the aromatic signals would suggest the formation of larger, less mobile aggregates.

Below is an illustrative data table showing hypothetical ¹H NMR chemical shift changes for this compound in CDCl₃ at varying concentrations, based on observations from analogous compounds. mdpi.comnih.gov

| Concentration (mM) | Pyrrole H-2,5 (ppm) | Pyrrole H-3,4 (ppm) | Pyridine H-2 (ppm) | Pyridine H-4 (ppm) | Pyridine H-5 (ppm) | Pyridine H-6 (ppm) |

| 10 | 7.20 | 6.30 | 8.80 | 8.00 | 7.40 | 8.60 |

| 50 | 7.15 | 6.25 | 8.75 | 7.95 | 7.35 | 8.55 |

| 100 | 7.10 | 6.20 | 8.70 | 7.90 | 7.30 | 8.50 |

Note: This data is illustrative and intended to show the expected trend of chemical shift changes upon aggregation.

The upfield shifts suggested in the table are indicative of shielding effects that arise when the aromatic rings stack on top of each other. The magnitude of these shifts can be used to infer the strength and nature of the intermolecular interactions driving the aggregation process. Furthermore, the use of solvents known to disrupt intermolecular interactions, such as d-DMSO, would be expected to show minimal concentration-dependent shifts, further confirming that the observed changes in non-polar solvents are due to aggregation. mdpi.comnih.gov

Catalytic Applications of Pyrrole Pyridine Derivatives

Development of Pyrrole-Pyridine Based Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern organic synthesis. nih.gov Pyrrole-pyridine scaffolds are of interest in this area due to their tunable electronic nature and their ability to participate in hydrogen bonding and other non-covalent interactions.

The development of organocatalysts based on pyrrole (B145914) and pyridine (B92270) moieties often leverages the distinct properties of each heterocyclic ring. researchgate.net The pyrrole nitrogen can act as a hydrogen-bond donor, while the pyridine nitrogen serves as a basic site or hydrogen-bond acceptor. This bifunctionality is crucial for activating substrates and controlling stereoselectivity in asymmetric reactions. For instance, chiral pyrrolidine-based structures, often incorporating a pyridine unit, have been extensively used to promote various enantioselective transformations. nih.gov

Research in this field has led to the development of several organocatalytic systems for the synthesis of complex molecules, including pyrroles themselves. researchgate.netrsc.org These methods are often considered advantageous from a green chemistry perspective, avoiding the use of potentially toxic and expensive metals. nih.gov For example, organocatalytic approaches have been developed for the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While this reaction can be catalyzed by acids, organocatalysts offer a milder and more selective alternative. rsc.org

Table 1: Examples of Pyrrole-Pyridine Based Organocatalytic Applications

| Catalyst Type | Reaction | Substrates | Key Features |

|---|---|---|---|

| Chiral Prolinamide Derivatives | Michael Addition | Aldehydes, Nitroalkenes | High enantioselectivity, operates at room temperature without additives. nih.gov |

| Thiazolium Salts | Four-Component Pyrrole Synthesis | (Hetero)aryl halides, Propargyl alcohols, Aldehydes, Amines | One-pot synthesis of highly substituted pyrroles. rsc.org |

| Niacin (Vitamin B3) | Quinazoline Synthesis | 2-Aminobenzylamines, Nitriles | Cost-effective, organocatalytic transformation with a broad substrate scope. researchgate.net |

| Chiral Pyrrolidinyl Spirooxindoles | Aldol (B89426) Condensation | Isatins, Acetone | Promotes enantioselective aldol reactions. nih.gov |

Application in Metal-Catalyzed Transformations

The most significant catalytic application of pyrrole-pyridine derivatives is as ligands in transition metal catalysis. researchgate.net The nitrogen atoms of the pyrrole and pyridine rings can coordinate to a metal center, forming stable chelate complexes. This coordination modifies the metal's electronic properties and steric environment, thereby influencing its catalytic activity, selectivity, and stability.

Pyrrole-pyridine ligands can be bidentate or tridentate, depending on their structure. beilstein-journals.orgnih.gov For example, 2-(pyrrol-2-yl)pyridine acts as a bidentate ligand, binding to a metal through both the pyridine and pyrrole nitrogen atoms. These ligands have been used in a variety of metal-catalyzed reactions, including Suzuki couplings, which are fundamental C-C bond-forming reactions. beilstein-journals.orgnih.gov The synthesis of compounds like 6-(pyrrol-2-yl)-2,2'-bipyridine provides tridentate ligands that can form highly stable complexes with rare-earth metals like europium(III) for applications in luminescence, and with transition metals for catalysis. nih.gov

Iron, an earth-abundant and low-cost metal, has been used with pyrrole and pyridine compounds in cross-coupling reactions. digitellinc.com Iron-catalyzed C-2 coupling of pyrrole with heteroarylboronic acids demonstrates a move towards more sustainable catalytic systems. digitellinc.com Furthermore, transition metal complexes with pyrrolide-pyridine donor ligands have been investigated for polymerization catalysis. researchgate.net

Table 2: Pyrrole-Pyridine Ligands in Metal-Catalyzed Reactions

| Ligand | Metal | Reaction Type | Key Findings |

|---|---|---|---|

| 6-(pyrrol-2-yl)-2,2'-bipyridine | Palladium | Suzuki Coupling | Efficiently synthesized via in-situ generated boronic acid for coupling reactions. beilstein-journals.orgnih.gov |

| 2-(pyrrol-2-yl)-1,10-phenanthroline | Europium | Complexation for Luminescence | Forms stable complexes with potential applications in materials science. nih.govnih.gov |

| Pyrrole and Pyridine derivatives | Iron | Biaryl Coupling | Air-stable iron catalysis for C-2 coupling of pyrrole with heteroarylboronic acids. digitellinc.com |

| Dipyridyl Pyrrolide (DPP) | Titanium, Zirconium | Ethylene Polymerization | Acts as a catalyst for polymerization in the presence of alkyl aluminum reagents. researchgate.net |

| Pyrrole-based tridentate ligand | Copper(II), Nickel(II) | Water Oxidation (potential) | New ligands designed for creating artificial photosynthesis catalysts. researchgate.net |

Heterogeneous and Homogeneous Catalysis Systems

Pyrrole-pyridine derivatives find utility in both homogeneous and heterogeneous catalysis, with the choice of system depending on the specific application, desired efficiency, and requirements for catalyst separation and recycling.

Homogeneous Catalysis In homogeneous catalysis, the catalyst is in the same phase as the reactants. The majority of metal complexes with pyrrole-pyridine ligands operate in homogeneous systems. beilstein-journals.org This allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the molecular catalytic sites and the high accessibility of reactants to these sites. For instance, copper-catalyzed cyclization reactions for the synthesis of imidazopyridines often employ bipyridine-type ligands in a homogeneous solution, allowing for efficient bond formation at room temperature. beilstein-journals.orgnih.gov

Heterogeneous Catalysis Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies catalyst recovery and recycling—a key advantage for industrial processes. mdpi.com Pyrrole derivatives can be part of heterogeneous catalytic systems, for example, in hydrogenation reactions. The heterogeneous catalytic hydrogenation of the pyrrole ring to form pyrrolidine (B122466) derivatives can be achieved using various supported noble metal catalysts like rhodium or ruthenium on carbon. researchgate.net In such systems, the pyrrole-containing substrate interacts with the solid catalyst surface where the reaction occurs.

There is also growing interest in developing catalysts that bridge the gap between homogeneous and heterogeneous systems. For example, supported acid catalysts, such as aluminas, have been used for the Paal-Knorr synthesis of N-substituted pyrroles. mdpi.com These solid acid catalysts are reusable and offer an operationally simple, high-yielding, and solvent-free reaction profile, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Table 3: Comparison of Homogeneous and Heterogeneous Systems

| System Type | Catalyst Example | Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | [Cu(I)-bipyridine] complex beilstein-journals.org | Imidazopyridine synthesis | High selectivity and activity, mild conditions, well-defined active sites. | Difficult catalyst separation and recycling. |

| Homogeneous | Rhodium complex with pyridine-based organocatalyst researchgate.net | Reductive Borylation | Accomplishes novel chemical transformations. | Potential for metal contamination in the product. |

| Heterogeneous | Rhodium on carbon (Rh/C) researchgate.net | Hydrogenation of pyrrole ring | Easy catalyst recovery, reusability, suitable for continuous flow processes. | Lower activity compared to homogeneous counterparts, potential for metal leaching. |

| Heterogeneous | CATAPAL 200 (Alumina) mdpi.com | Paal-Knorr pyrrole synthesis | Reusable, solvent-free conditions, low catalyst loading, high yields. | May require higher temperatures than homogeneous systems. |

Q & A

Q. What are the standard synthetic routes for 3-(1H-pyrrol-1-yl)pyridine hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach adapts protocols from structurally similar pyrrolidine derivatives (e.g., refluxing in ethanol with HCl, as seen in tubulin inhibitor synthesis ). For example:

- Step 1: Reacting pyridine derivatives with pyrrole under acidic conditions.

- Step 2: Purification via recrystallization (e.g., using ethanol) to isolate the hydrochloride salt .

- Optimization: Adjusting temperature (50–80°C), solvent polarity, and stoichiometry of reagents improves yields. Catalytic amounts of metal ions (e.g., Cu²⁺) may enhance coupling efficiency, as observed in coordination chemistry syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for pyrrole (δ ~6.7–7.3 ppm) and pyridine protons (δ ~8.0–8.5 ppm). Coupling patterns distinguish substituent positions .

- IR Spectroscopy: Identify N–H stretches (~3200 cm⁻¹) and aromatic C–C/C–N vibrations (1500–1600 cm⁻¹) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., using SHELX programs ).

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 176.22) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data for this compound?

Methodological Answer: Discrepancies often arise from tautomerism, solvent effects, or paramagnetic impurities. Strategies include:

- Solvent Standardization: Use deuterated DMSO or CDCl₃ to minimize solvent shifts .

- Decoupling Experiments: Resolve overlapping peaks (e.g., pyrrole vs. pyridine protons) .

- Cross-Validation: Compare experimental data with computational predictions (DFT calculations) or X-ray structures .

- Dynamic NMR: Study temperature-dependent tautomerization if applicable .

Q. What computational modeling challenges arise when studying its interactions with biological targets?

Methodological Answer:

- Flexibility: The pyrrole-pyridine moiety adopts multiple conformations, complicating docking studies. Use molecular dynamics (MD) simulations to sample low-energy states .

- Parameterization: Custom force fields may be needed for accurate charge distribution (e.g., AMBER or CHARMM) .

- Target Selection: Prioritize receptors with known affinity for aromatic amines (e.g., kinase or GPCR targets) .

Example Workflow:

Docking: Autodock Vina with flexible ligand sampling.

MD Simulation: GROMACS with explicit solvent (100 ns).

Binding Energy Analysis: MM-PBSA/GBSA methods .

Q. How does this compound behave in coordination chemistry, and what factors influence its ligand properties?

Methodological Answer: The compound acts as a bidentate ligand via pyridine N and pyrrole lone pairs. Key considerations:

- Metal Ion Preference: Binds transition metals (e.g., Cu²⁺, Fe³⁺) with octahedral or square-planar geometries .

- Counterion Effects: Perchlorate vs. chloride alters solubility and complex stability .

- Reaction Conditions: pH controls deprotonation (pKa ~4–5 for pyrrole NH), affecting coordination ability .

Case Study:

In a Cu(II) complex synthesis (), the ligand forms a distorted octahedral geometry with Cu–N bond lengths of 2.017–2.020 Å. Hydrogen bonding (N–H⋯O) and π–π stacking stabilize the crystal lattice .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.